Cas no 123482-11-1 (D-Streptamine,O-2-C-carboxypentofuranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI))
123482-11-1 structure
Product Name:D-Streptamine,O-2-C-carboxypentofuranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI)
Numéro CAS:123482-11-1
Le MF:C27H47N7O18
Mégawatts:757.698188066483
CID:149402
PubChem ID:3083014
Update Time:2025-04-19
D-Streptamine,O-2-C-carboxypentofuranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI) Propriétés chimiques et physiques
Nom et identifiant
-
- 2-[6-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymet
- ashimycin A
- 2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®
- 2,4-bis[(diaminomethylidene)amino]-3,5,6-trihydroxycyclohexyl 2-C-carboxypentofuranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranoside
- 4)-N,N'-bis(aminoiminomethyl)- (9CI)
- 4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®
- D-Streptamine, O-2-C-carboxypentofuranosyl-(1-4)-O-2-deoxy-2-(methylamino)-alpha-L-glucopyranosyl-(1-2)-O-5-deoxy-3-C-formyl-alpha-L-lyxofuranosyl-(1-4)-N,N'-bis(aminoiminomethyl)-
- DTXSID70924507
- 2-[6-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-formyl-4-hydroxy-5-methyloxolan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)-5-(methylamino)oxan-3-yl]oxy-3,4-dihydroxy-5-(hydroxymethyl)oxolane-3-carboxylic acid
- 123482-11-1
- 2,4-Dicarbamimidamido-3,5,6-trihydroxycyclohexyl 2-C-carboxypentofuranosyl-(1->4)-2-deoxy-2-(methylamino)hexopyranosyl-(1->2)-5-deoxy-3-C-formylpentofuranoside
- D-Streptamine,O-2-C-carboxypentofuranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI)
-
- Piscine à noyau: 1S/C27H47N7O18/c1-6-26(45,5-37)19(21(47-6)50-17-10(34-25(30)31)12(38)9(33-24(28)29)13(39)15(17)41)52-20-11(32-2)14(40)16(7(3-35)48-20)51-23-27(46,22(43)44)18(42)8(4-36)49-23/h5-21,23,32,35-36,38-42,45-46H,3-4H2,1-2H3,(H,43,44)(H4,28,29,33)(H4,30,31,34)
- La clé Inchi: ILBIJYYHQHTSRJ-UHFFFAOYSA-N
- Sourire: O(C1C(C(C=O)(C(C)O1)O)OC1C(C(C(C(CO)O1)OC1C(C(=O)O)(C(C(CO)O1)O)O)O)NC)C1C(C(C(C(C1/N=C(\N)/N)O)/N=C(\N)/N)O)O
Propriétés calculées
- Qualité précise: 757.29791
- Masse isotopique unique: 757.298
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 15
- Nombre de récepteurs de liaison hydrogène: 21
- Comptage des atomes lourds: 52
- Nombre de liaisons rotatives: 13
- Complexité: 1330
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 19
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Charge de surface: 0
- Nombre d'tautomères: 4
- Le xlogp3: -12.4
- Surface topologique des pôles: 433Ų
Propriétés expérimentales
- Dense: 2.05
- Point d'ébullition: 1155.5°C at 760 mmHg
- Point d'éclair: 652.6°C
- Indice de réfraction: 1.769
- Le PSA: 432.65
D-Streptamine,O-2-C-carboxypentofuranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI) Littérature connexe
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
123482-11-1 (D-Streptamine,O-2-C-carboxypentofuranosyl-(1®4)-O-2-deoxy-2-(methylamino)-a-L-glucopyranosyl-(1®2)-O-5-deoxy-3-C-formyl-a-L-lyxofuranosyl-(1®4)-N,N'-bis(aminoiminomethyl)- (9CI)) Produits connexes
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fournisseurs recommandés
Hubei Cuiyuan Biotechnology Co.,Ltd
Membre gold
Fournisseur de Chine
Réactif
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membre gold
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membre gold
Fournisseur de Chine
Lot